molecular formula C9H14O4 B13912035 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13912035
M. Wt: 186.20 g/mol
InChI Key: MQPYMFFDGNIWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of bicyclo[1.1.1]pentane cores. One common method is the use of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes. This involves the use of alcohol, amine, and carboxylic acid functional handles from a simple common intermediate . Industrial production methods often rely on scalable synthetic routes, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes .

Chemical Reactions Analysis

2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation. Major products formed from these reactions include difunctionalized bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for benzene rings, providing improved biological activities, physicochemical properties, and metabolic profiles. In the industry, it is used in the development of materials such as liquid crystals and molecular rotors .

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to mimic the behavior of benzene rings, thereby interacting with various biological targets. This interaction can lead to changes in biological activities, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its unique structure and properties. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes and 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share similar structural features but differ in their functional groups and specific applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-12-5-13-4-7-6-2-9(7,3-6)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

MQPYMFFDGNIWIC-UHFFFAOYSA-N

Canonical SMILES

COCOCC1C2CC1(C2)C(=O)O

Origin of Product

United States

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